molecular formula C18H21NO2 B5935866 N-(4'-isopropylbiphenyl-2-yl)-2-methoxyacetamide

N-(4'-isopropylbiphenyl-2-yl)-2-methoxyacetamide

Cat. No.: B5935866
M. Wt: 283.4 g/mol
InChI Key: DHGWAFRUUTUKFF-UHFFFAOYSA-N
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Description

N-(4’-isopropylbiphenyl-2-yl)-2-methoxyacetamide: is a compound belonging to the biphenyl derivatives family Biphenyl derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Properties

IUPAC Name

2-methoxy-N-[2-(4-propan-2-ylphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-18(20)12-21-3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGWAFRUUTUKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4’-isopropylbiphenyl-2-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

    Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Methoxyacetamide: The final step involves the reaction of the isopropylbiphenyl compound with methoxyacetyl chloride in the presence of a base such as triethylamine to form N-(4’-isopropylbiphenyl-2-yl)-2-methoxyacetamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetamide group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry:

    Material Science: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of N-(4’-isopropylbiphenyl-2-yl)-2-methoxyacetamide would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the methoxyacetamide group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

    N-(4’-isopropylbiphenyl-2-yl)-benzamide: Similar structure but lacks the methoxy group, which may affect its reactivity and binding properties.

    N-(4’-isopropylbiphenyl-2-yl)-acetamide: Similar structure but lacks the methoxy group, potentially altering its chemical and biological properties.

Uniqueness: N-(4’-isopropylbiphenyl-2-yl)-2-methoxyacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets

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